molecular formula C15H15Cl2NO2 B12907566 3-Methylbutyl 3,7-dichloroquinoline-8-carboxylate CAS No. 381686-77-7

3-Methylbutyl 3,7-dichloroquinoline-8-carboxylate

Cat. No.: B12907566
CAS No.: 381686-77-7
M. Wt: 312.2 g/mol
InChI Key: DLLOBDIRHFBSGL-UHFFFAOYSA-N
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Description

Isopentyl 3,7-dichloroquinoline-8-carboxylate is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopentyl 3,7-dichloroquinoline-8-carboxylate typically involves the esterification of 3,7-dichloroquinoline-8-carboxylic acid with isopentyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods

On an industrial scale, the production of Isopentyl 3,7-dichloroquinoline-8-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Isopentyl 3,7-dichloroquinoline-8-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isopentyl 3,7-dichloroquinoline-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Isopentyl 3,7-dichloroquinoline-8-carboxylate involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound acts as an auxin-type herbicide, disrupting the normal growth processes of weeds by mimicking the plant hormone auxin. This leads to uncontrolled growth and eventually the death of the weed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopentyl 3,7-dichloroquinoline-8-carboxylate is unique due to its specific ester group, which can influence its biological activity and physical properties. The isopentyl group may enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and increasing its efficacy as a herbicide or therapeutic agent .

Properties

CAS No.

381686-77-7

Molecular Formula

C15H15Cl2NO2

Molecular Weight

312.2 g/mol

IUPAC Name

3-methylbutyl 3,7-dichloroquinoline-8-carboxylate

InChI

InChI=1S/C15H15Cl2NO2/c1-9(2)5-6-20-15(19)13-12(17)4-3-10-7-11(16)8-18-14(10)13/h3-4,7-9H,5-6H2,1-2H3

InChI Key

DLLOBDIRHFBSGL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(=O)C1=C(C=CC2=CC(=CN=C21)Cl)Cl

Origin of Product

United States

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